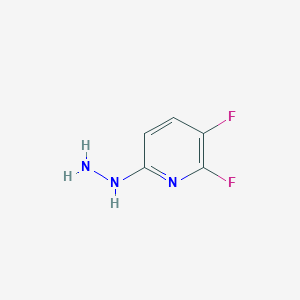

1-(5,6-Difluoropyridin-2-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5,6-Difluoropyridin-2-yl)hydrazine is a chemical compound with the molecular formula C5H5F2N3. It is characterized by the presence of two fluorine atoms attached to a pyridine ring, along with a hydrazine group.

Méthodes De Préparation

The synthesis of 1-(5,6-Difluoropyridin-2-yl)hydrazine typically involves the reaction of 5,6-difluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

1-(5,6-Difluoropyridin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydrazine group into an amine or other reduced forms.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives, while palladium-catalyzed reactions can lead to various coupling products .

Applications De Recherche Scientifique

1-(5,6-Difluoropyridin-2-yl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.

Mécanisme D'action

The mechanism by which 1-(5,6-Difluoropyridin-2-yl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydrazine group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

1-(5,6-Difluoropyridin-2-yl)hydrazine can be compared with other fluorinated pyridines and hydrazines:

2,3,4,5,6-Pentafluoropyridine: This compound has all positions on the pyridine ring substituted with fluorine atoms, making it highly electron-deficient and reactive.

3,5-Difluoropyridine: Similar to this compound but lacks the hydrazine group, making it less versatile in chemical reactions.

1-(2,3-Difluoropyridin-4-yl)hydrazine: Another isomer with different fluorine substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which confer distinct chemical and biological properties.

Activité Biologique

1-(5,6-Difluoropyridin-2-yl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a pyridine ring. The difluorinated pyridine moiety enhances the compound's lipophilicity and may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Reacting 5,6-difluoropyridine with hydrazine derivatives under acidic or basic conditions.

- Purification Techniques : Utilizing recrystallization or chromatography to isolate the desired product.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that hydrazones, including derivatives like this compound, possess significant antimicrobial properties. A study highlighted that certain hydrazone derivatives demonstrated potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Anticancer Properties

Hydrazones are recognized for their anticancer potential. In vitro studies have shown that this compound and related compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

The anti-inflammatory activity of hydrazones has been documented in various studies. Compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Cell Cycle Arrest : Some studies suggest that hydrazones induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Hydrazones can modulate ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies and Research Findings

Several research findings underline the biological relevance of this compound:

Propriétés

Formule moléculaire |

C5H5F2N3 |

|---|---|

Poids moléculaire |

145.11 g/mol |

Nom IUPAC |

(5,6-difluoropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |

Clé InChI |

NGZYTMUAMQCRFD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1F)F)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.